Product packaging for 2-(Benzyloxy)-4-nitropyridine(Cat. No.:CAS No. 1194041-65-0)

2-(Benzyloxy)-4-nitropyridine

Cat. No.: B3365037
CAS No.: 1194041-65-0
M. Wt: 230.22 g/mol
InChI Key: FMPKDECCGQGBNX-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-nitropyridine is a chemical compound of interest in medicinal chemistry and organic synthesis. As a benzyloxy-substituted nitropyridine, it serves as a versatile synthetic intermediate and key scaffold for constructing more complex molecules with potential biological activity. Research on structurally related pyridine and nitropyridine derivatives has demonstrated their value in the development of novel therapeutic agents, particularly in the fields of antimalarial and anticancer research . These analogues have been shown to inhibit β-hematin formation (a key process in the malaria parasite life cycle) and exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could be a valuable precursor for similar investigations . Furthermore, the benzyloxy-pyridine motif is recognized in synthetic chemistry for its utility as a benzyl transfer reagent, facilitating the formation of benzyl ethers and esters under neutral conditions, which is crucial for working with acid- or base-sensitive substrates . Researchers can utilize this compound to explore its specific physicochemical properties, reactivity, and potential as a ligand or pharmacophore. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O3 B3365037 2-(Benzyloxy)-4-nitropyridine CAS No. 1194041-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-2-phenylmethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-6-7-13-12(8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPKDECCGQGBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743807
Record name 2-(Benzyloxy)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194041-65-0
Record name 2-(Benzyloxy)-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Benzyloxy 4 Nitropyridine

Regioselective Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Halonitropyridines

Nucleophilic aromatic substitution (SNAr) stands as a primary method for the synthesis of 2-(benzyloxy)-4-nitropyridine. This reaction involves the displacement of a leaving group, typically a halogen, from an electron-deficient pyridine (B92270) ring by a nucleophile, in this case, the benzyloxyde anion. The presence of the nitro group is crucial as it activates the pyridine ring towards nucleophilic attack. byjus.com

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the pyridine substrate.

For the reaction between a halonitropyridine and benzyl (B1604629) alcohol, a strong base is required to deprotonate the alcohol, forming the more nucleophilic benzyl alkoxide. Common bases used include potassium hydroxide (B78521) (KOH) and sodium hydride (NaH). The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. uci.edu

The reaction temperature can influence both the rate and the selectivity of the reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired byproducts. Therefore, a balance must be struck to achieve a good yield in a reasonable timeframe.

A study on the synthesis of a related compound, 2-(4-methoxybenzyloxy)-3-nitropyridine, utilized powdered potassium hydroxide and potassium carbonate in toluene (B28343) with tris(3,6-dioxaheptyl)amine as a phase-transfer catalyst. This approach allowed the reaction to proceed at room temperature, affording the product in a 78% yield. oup.com This highlights the potential of phase-transfer catalysis to facilitate SNAr reactions under milder conditions.

Table 1: Optimization of Reaction Conditions for SNAr
ParameterConditionRationale
Pyridine Substrate 2-Chloro-4-nitropyridine (B32982) or 2-Fluoro-4-nitropyridineHalogens act as good leaving groups. Fluorine is often the best leaving group in SNAr. nih.gov
Nucleophile Benzyl alcoholThe source of the benzyloxy group.
Base Potassium hydroxide (KOH), Sodium hydride (NaH)To deprotonate benzyl alcohol and form the active nucleophile.
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Polar aprotic solvents enhance nucleophilicity.
Catalyst Phase-transfer catalyst (e.g., tris(3,6-dioxaheptyl)amine)Can facilitate the reaction under milder conditions. oup.com
Temperature Room temperature to elevated temperaturesTo balance reaction rate and selectivity.

The SNAr reaction on a pyridine ring proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In the first step, the nucleophile (benzyloxide) attacks the electron-deficient carbon atom bearing the leaving group. This attack is favored at the 2- and 4-positions of the pyridine ring because the negative charge of the resulting intermediate, known as a Meisenheimer complex, can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. uci.edustackexchange.com The presence of a strong electron-withdrawing group, such as the nitro group at the 4-position, further stabilizes this intermediate. masterorganicchemistry.com

The second step involves the departure of the leaving group, which restores the aromaticity of the pyridine ring. The rate of this step is influenced by the nature of the leaving group. Generally, the rate of SNAr reactions follows the order F > Cl > Br > I. numberanalytics.com This is because the more electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack, which is typically the rate-determining step. masterorganicchemistry.com While fluorine is a poor leaving group in SN2 reactions, in SNAr, the C-X bond is broken after the rate-determining step, so the strength of the C-X bond is less critical than the atom's ability to activate the ring towards nucleophilic attack. masterorganicchemistry.com

The regioselectivity of the SNAr reaction on substituted pyridines is a key consideration. For a substrate like 2-chloro-4-nitropyridine, the attack of the benzyloxide will preferentially occur at the 2-position, displacing the chloride, due to the activating effect of the para-nitro group.

Multistep Synthetic Routes Involving Selective Nitration and Subsequent Etherification

An alternative to the direct SNAr approach is a multistep synthesis that involves the formation of a 4-nitropyridine (B72724) precursor followed by the introduction of the benzyloxy group.

The direct nitration of pyridine is challenging due to the deactivating effect of the nitrogen atom, which makes the ring less susceptible to electrophilic attack. wikipedia.org Moreover, under strongly acidic nitrating conditions, the pyridine nitrogen is protonated, further deactivating the ring. Direct nitration often leads to a mixture of products with low yields. researchgate.net

A more effective method for preparing 4-nitropyridine precursors is the nitration of pyridine N-oxide. wikipedia.orgresearchgate.net The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.net The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield 4-nitropyridine. A common reagent for this deoxygenation is phosphorus trichloride (B1173362) (PCl₃). researchgate.net A continuous flow methodology has been developed for the safe and scalable synthesis of 4-nitropyridine from pyridine N-oxide, achieving an 83% yield. researchgate.net

Recent advancements have also explored the meta-nitration of pyridines through a dearomatization-rearomatization sequence, although this is less direct for obtaining the 4-nitro isomer. acs.org

Once a suitable 4-nitropyridine precursor, such as 4-hydroxy-2-substituted-pyridine, is obtained, the benzyloxy group can be introduced. If the precursor is a hydroxypyridine, it can be converted to the corresponding pyridone tautomer. The benzylation can then proceed via an O-alkylation or N-alkylation. The selectivity between N- and O-alkylation is influenced by factors such as the counterion, solvent, and the nature of the alkylating agent. researchgate.net For the synthesis of this compound, O-alkylation is desired.

A common method for benzylation is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (in this case, the hydroxypyridine) with a benzyl halide, such as benzyl bromide or benzyl chloride. harvard.edu The reaction is typically carried out in the presence of a base like potassium carbonate or sodium hydride.

Alternatively, direct coupling of alcohols can be achieved. For instance, α-alkylation of ketones with alcohols can be catalyzed by palladium complexes, proceeding through a hydrogen borrowing mechanism. lu.se While not a direct route to this compound, it demonstrates the potential for C-O bond formation using alcohols as alkylating agents. Catalyst- and base-free N-alkylation of hydroxypyridines with organohalides has also been reported, offering a greener alternative. researchgate.netacs.org

Transition Metal-Catalyzed Cross-Coupling Approaches for C-O and C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-O and C-N bonds, offering alternative synthetic pathways to this compound. eie.gr

Palladium-catalyzed cross-coupling reactions are particularly prevalent. researchgate.net For instance, the Buchwald-Hartwig amination allows for the formation of C-N bonds, which could be relevant in the synthesis of precursors. researchgate.net More directly applicable is the palladium-catalyzed C-O bond formation for the synthesis of aryl ethers. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. google.com The use of bulky, electron-rich phosphine (B1218219) ligands often enhances the efficiency of these reactions. Nickel-catalyzed cross-coupling of aryl ethers with Grignard reagents has also been reported, demonstrating the ability of nickel to activate C-O bonds. acs.orgresearchgate.net

While direct examples of transition metal-catalyzed synthesis of this compound are not abundant in the provided search results, the general principles of these reactions are applicable. A potential route could involve the palladium-catalyzed coupling of 2-halo-4-nitropyridine with benzyl alcohol. Microwave-assisted C-O bond formation without a transition metal catalyst has also been reported for the synthesis of aryl ethers, offering a rapid and efficient alternative. researchgate.net

Exploration of Suzuki-Miyaura and Buchwald-Hartwig Type Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination and its etherification variant, in particular, represent a significant advancement for synthesizing compounds like this compound. wikipedia.org

The Buchwald-Hartwig C-O coupling reaction provides a direct pathway for the synthesis of aryl ethers. wikipedia.org In the context of this compound, this methodology involves the palladium-catalyzed coupling of a 2-halopyridine precursor, such as 2-chloro-4-nitropyridine, with benzyl alcohol. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alcohol, deprotonation by the base to form an alkoxide, and finally, reductive elimination to yield the desired this compound and regenerate the palladium(0) catalyst. wikipedia.org This method often overcomes the limitations of traditional Williamson ether synthesis or SNAr reactions, which may require harsh conditions.

While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its application for C-O bond formation is less common but emerging. More frequently, it is employed in the synthesis of precursors or analogues. For instance, a Suzuki-Miyaura reaction could be used to couple an arylboronic acid with a suitably functionalized benzyloxy-nitropyridine core, such as 2-(benzyloxy)-3-bromo-5-nitropyridine, to introduce further complexity into the molecule. nih.govnih.gov The reaction's tolerance of a wide array of functional groups makes it a versatile tool in multi-step syntheses. nih.gov

Rational Design of Ligand Systems for Enhanced Chemo- and Regioselectivity

The success of palladium-catalyzed cross-coupling reactions hinges critically on the choice of ligand. The ligand stabilizes the palladium center, influences its reactivity, and ultimately controls the chemo- and regioselectivity of the reaction. For a substrate like 4-nitropyridine, which has multiple reactive sites, rational ligand design is paramount.

The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting the desired catalytic cycle. beilstein-journals.org Furthermore, the electron-withdrawing nitro group activates the C2 and C6 positions for nucleophilic attack, but can also influence the electronic properties of the C-H bonds targeted in direct functionalization reactions. nih.gov

Key strategies in ligand design to address these challenges include:

Sterically Hindered Ligands: Bulky phosphine ligands (e.g., tri-tert-butylphosphine, P(t-Bu)3) or N-heterocyclic carbenes (NHCs) can promote the reductive elimination step and prevent the formation of undesired side products. organic-chemistry.org In the context of C-O bond formation on a 2-halopyridine, a bulky ligand can facilitate the coupling with benzyl alcohol while minimizing competitive reactions.

Bidentate and Bifunctional Ligands: Bidentate phosphine ligands can alter the geometry and electronic properties of the palladium center, sometimes enhancing catalytic activity. bath.ac.uk More advanced bifunctional ligands, which might incorporate a Lewis acidic site or a directing group, can actively steer the catalyst to a specific position on the pyridine ring, overriding the intrinsic reactivity patterns. chemrxiv.org For example, a ligand designed with an arm to temporarily anchor to the nitro group or another substituent could precisely direct a C-H functionalization or coupling reaction to the C2 position. chemrxiv.org

The careful selection of ligands allows chemists to fine-tune the reaction, achieving high yields and selectivity for the desired 2-substituted-4-nitropyridine isomer. nih.gov

Chemoenzymatic or Alternative Sustainable Synthetic Strategies

The principles of green chemistry are driving the development of more sustainable synthetic routes. Chemoenzymatic and other alternative strategies aim to reduce waste, avoid harsh reagents, and improve energy efficiency. nih.govrsc.org

Chemoenzymatic Synthesis: Enzymes offer unparalleled selectivity under mild conditions. researchgate.net While a direct one-step enzymatic synthesis of this compound is not yet established, chemoenzymatic approaches can be envisioned. For instance, a lipase (B570770) could be used for the highly selective acylation or deacylation of a related chiral pyridine derivative, or an oxidase/reductase cascade could be employed to asymmetrically modify the pyridine ring. chemrxiv.orgacs.org Such strategies are particularly valuable for producing enantiomerically pure derivatives. researchgate.net

Alternative Sustainable Methods:

Borrowing Hydrogen Catalysis: This atom-economical process uses a catalyst (e.g., ruthenium or iridium complexes) to "borrow" hydrogen from an alcohol to transiently form an aldehyde and a metal-hydride. The aldehyde then reacts with an amine (or another nucleophile), and the metal-hydride subsequently reduces the resulting intermediate to form the final product, regenerating the catalyst and releasing water as the only byproduct. A ruthenium complex has been shown to catalyze the direct amination of 2-nitropyridine (B88261) with benzyl alcohol, suggesting a similar C-O bond formation could be a highly sustainable route to this compound. rsc.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, adhering to green chemistry principles by reducing the number of synthetic steps and improving atom economy. researchgate.net Syntheses of various nitropyridines have been achieved through MCRs, significantly shortening reaction times and increasing yields compared to traditional methods. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or aqueous ethanol mixtures is a key aspect of sustainable synthesis. rsc.orgroyalsocietypublishing.org

These strategies represent the future of chemical synthesis, where environmental impact is a key consideration alongside chemical efficiency. archivemarketresearch.com

Comparative Analysis of Synthetic Efficiencies, Atom Economy, and Scalability

When evaluating different synthetic routes to this compound, it is crucial to compare them across several key metrics. These include chemical yield, reaction conditions, atom economy, E-factor (Environmental Factor), and scalability.

Methodology Typical Yield Conditions Atom Economy Scalability Key Features
Traditional SNAr Moderate to HighOften requires strong base (e.g., NaH), anhydrous solvent, elevated temperature.ModerateGoodSimple, well-established, but can have harsh conditions and generate salt waste.
Buchwald-Hartwig C-O Coupling Good to ExcellentMild to moderate temperature, requires Pd catalyst, phosphine ligand, and base.ModerateGoodBroad substrate scope, milder conditions than SNAr, but catalyst/ligand cost can be a factor. wikipedia.org
Borrowing Hydrogen Catalysis HighModerate temperature, requires Ru or Ir catalyst.Very HighDemonstrated on gram scaleHighly atom-economical (water is the main byproduct), reduces waste. rsc.org
Chemoenzymatic Routes VariableMild (often room temp.), aqueous or organic solvent.Potentially HighCan be challengingHigh selectivity, environmentally benign, but enzyme stability/cost can be limitations. chemrxiv.org

Analysis:

Synthetic Efficiency: While traditional SNAr can be effective, Buchwald-Hartwig couplings often provide higher yields under milder conditions, especially for challenging substrates. wikipedia.org Borrowing hydrogen catalysis also shows promise for excellent yields. rsc.org

Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. Borrowing hydrogen catalysis is superior in this regard, as it theoretically only produces water as a byproduct. beilstein-journals.org Multicomponent reactions also inherently possess high atom economy. acs.org SNAr and cross-coupling reactions generate stoichiometric amounts of salt byproducts, lowering their atom economy.

Scalability: The ability to perform a reaction on a large scale is critical for industrial applications. royalsocietypublishing.org While SNAr reactions are generally scalable, catalyst-based systems like the Buchwald-Hartwig reaction require careful optimization to maintain efficiency and manage costs on a larger scale. Protocols that demonstrate multigram scale synthesis are indicative of good potential for industrial use. royalsocietypublishing.orgbeilstein-journals.org

Ultimately, the choice of synthetic method depends on the specific requirements of the application, balancing factors like cost, desired purity, environmental impact, and production scale.

Chemical Reactivity and Mechanistic Investigations of 2 Benzyloxy 4 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Nucleus

The pyridine ring, being inherently electron-deficient, is predisposed to nucleophilic attack. This reactivity is significantly enhanced by the presence of a powerful electron-withdrawing nitro group. In 2-(benzyloxy)-4-nitropyridine, the nitro group at the C4 position and the ring nitrogen work in concert to activate the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr). stackexchange.comwikipedia.org The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.org

In this compound, the benzyloxy group is situated at a position (C2) that is both ortho to the ring nitrogen and para to the activating nitro group. This specific arrangement makes the C2 carbon highly electrophilic and the benzyloxy group a potential leaving group for SNAr reactions. Nucleophilic attack at this position is favored because the negative charge of the resulting Meisenheimer intermediate can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group. stackexchange.com

Conversely, the C4 position, which bears the nitro group, is not typically a site for the displacement of the nitro group itself in standard SNAr reactions, as the nitrite (B80452) ion is generally a poor leaving group compared to alkoxides or halides. nih.gov Instead, the nitro group's primary role is to activate the ring, particularly the positions ortho (C3 and C5) and para (C2 and C6) to it, for nucleophilic attack. While direct nucleophilic substitution of the nitro group on a pyridine ring is uncommon, it can occur under specific conditions, for instance, in the reaction of 4-nitropyridine-N-oxide with an alkaline solution of hydrogen peroxide. researchgate.net

Kinetic studies on analogous 2-alkoxy-nitropyridines, such as 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine, with secondary amines have shown that the reaction proceeds through an SNAr mechanism where the nucleophilic attack at the C2 carbon is the rate-determining step. researchgate.net This supports the premise that the C2 position in this compound is the primary site for nucleophilic substitution.

The rate and success of SNAr reactions on this compound are governed by several electronic and steric factors.

Electronic Effects:

Activating Group: The strong electron-withdrawing nature of the para-nitro group is crucial for stabilizing the anionic Meisenheimer intermediate through resonance, thereby lowering the activation energy and accelerating the reaction. wikipedia.org The pyridine nitrogen further contributes to this activation.

Nucleophile Strength: The rate of reaction is also dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will generally react faster. For example, studies on similar substrates show that the order of reactivity for secondary amines is often pyrrolidine (B122466) > piperidine (B6355638) > morpholine, which correlates with their basicity and nucleophilicity. researchgate.netresearchgate.net

Leaving Group Ability: The benzyloxide anion is a reasonably good leaving group, facilitating the rearomatization step of the SNAr mechanism.

Steric Effects:

Steric hindrance from bulky nucleophiles or substituents near the reaction center can impede the approach of the nucleophile to the electrophilic carbon, thus slowing down the reaction rate. In the case of this compound, the benzyloxy group itself is relatively bulky compared to a methoxy (B1213986) group, which could influence the reaction kinetics when very large nucleophiles are used.

Studies on related nitropyridine systems have shown that steric hindrance can inhibit the elimination step following the initial nucleophilic addition, sometimes leading to the isolation of the Meisenheimer adduct. nih.govacs.org For instance, the reaction of 3-nitropyridine (B142982) with the secondary carbanion of isopropyl phenyl sulfone failed to yield the alkylated product due to steric hindrance, resulting instead in a stable Meisenheimer-type adduct. acs.org

Table 1: Factors Influencing SNAr Reactivity of this compound

Factor Influence on Reaction Rate Rationale
Electronic
para-Nitro Group Increases Stabilizes the negative charge of the Meisenheimer intermediate via resonance.
Pyridine Nitrogen Increases Acts as an electron sink, stabilizing the anionic intermediate.
Nucleophile Strength Increases with strength More potent nucleophiles attack the electrophilic C2 carbon more readily.
Steric
Benzyloxy Group May decrease (vs. smaller alkoxy groups) Can sterically hinder the approach of the incoming nucleophile.
Nucleophile Size Decreases with size Bulky nucleophiles experience greater steric repulsion with the pyridine ring and benzyloxy group.

Transformations of the Nitro Group

The nitro group in this compound is a versatile functional group that can undergo several important transformations, providing pathways to a range of other substituted pyridine derivatives.

A common and synthetically valuable reaction of the nitro group is its reduction to an amino group. This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. The selective reduction of the nitro group in the presence of the benzyloxy group can be achieved using various reagents.

Standard methods for the reduction of aromatic nitro groups are applicable, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid are also commonly employed. For instance, the reduction of 4-nitropyridine (B72724) N-oxide to 4-aminopyridine (B3432731) has been successfully achieved using TiCl₄/SnCl₂. researchgate.net These methods are generally chemoselective, leaving the benzyloxy group intact, although catalytic hydrogenation carries a risk of cleaving the benzyl (B1604629) ether if conditions are too harsh.

The resulting 4-amino-2-(benzyloxy)pyridine is a valuable intermediate for the synthesis of more complex molecules. jennysynth.comjennysynth.comnih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent/Method Typical Conditions Notes
Catalytic Hydrogenation (H₂) Pd/C, PtO₂, or Raney Ni in a solvent like EtOH or EtOAc Can also cleave the benzyloxy group under harsh conditions (high pressure/temperature).
Tin(II) Chloride (SnCl₂) Concentrated HCl, heat A classic and reliable method.
Iron (Fe) powder Acetic acid (AcOH) or NH₄Cl(aq) Mild, inexpensive, and effective.
Sodium Dithionite (Na₂S₂O₄) Aqueous or biphasic system Often used for sensitive substrates.

The nitro group can serve as a precursor for cyclization reactions, often following its reduction to an amino group. The resulting amine can then participate in intramolecular or intermolecular condensation reactions to form fused heterocyclic systems.

Furthermore, the strong electron-withdrawing nature of the nitro group activates the adjacent C3 and C5 positions for nucleophilic attack, which can be exploited in cyclization strategies. In reactions of nitropyridones, which are structurally related to the tautomeric form of hydroxypyridines, the nitro group can facilitate nucleophilic addition at the vicinal position, initiating a cyclization cascade that results in the formation of pyrrolopyridine derivatives. nih.gov In such cases, the reaction is often followed by the elimination of nitrous acid. While direct participation of the nitro group in condensation is less common, it can be involved in intramolecular redox reactions or act as a directing group for the construction of adjacent rings. For example, ortho-substituted nitroarenes can be converted into indoles through cyclization that involves the nitro group directly or after its initial reduction. osi.lv

Reactivity of the Benzyloxy Moiety

The benzyloxy group in this compound primarily functions as a protecting group for the corresponding 2-hydroxypyridine (B17775) (or its tautomer, 2-pyridone). The cleavage of this group, known as debenzylation, is a key transformation to unmask the hydroxyl functionality.

The most common method for cleaving a benzyl ether is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) and a source of hydrogen, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. The reaction proceeds under relatively mild conditions and produces toluene (B28343) as a byproduct. However, as noted previously, these conditions can simultaneously reduce the nitro group. Therefore, selective debenzylation in the presence of a nitro group often requires alternative methods.

Other methods for benzyl ether cleavage include:

Acid-catalyzed hydrolysis: Strong acids such as HBr or BBr₃ can cleave benzyl ethers, but these harsh conditions may not be compatible with other functional groups on the molecule.

Oxidative cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers, particularly p-methoxybenzyl (PMB) ethers. organic-chemistry.orgnih.gov Simple benzyl ethers are generally less reactive towards DDQ. nih.gov A combination of diacetoxyiodobenzene (B1259982) and p-toluenesulfonamide (B41071) catalyzed by a copper salt has also been reported for the selective cleavage of benzyl ethers. semanticscholar.org

Deprotection Strategies and Functional Group Interconversion

The chemical behavior of this compound is characterized by the interplay of its three main components: the benzyl ether protecting group, the electron-deficient nitropyridine core, and the nitro group itself. These features allow for a range of deprotection and functional group interconversion (FGI) reactions.

Deprotection of the Benzyl Group

The benzyloxy group serves as a common protecting group for hydroxyl functionalities (in this case, the 2-hydroxypyridine tautomer). Its removal, or debenzylation, is a key transformation.

Catalytic Hydrogenation: This is a primary method for cleaving benzyl ethers. organic-chemistry.org Using catalysts such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere effectively removes the benzyl group to yield 2-hydroxy-4-nitropyridine (B1586587) (which exists predominantly as the 1H-pyridin-2-one tautomer) and toluene. organic-chemistry.orgresearchgate.net A significant consideration for this substrate is the simultaneous reduction of the 4-nitro group. This concurrent reaction leads directly to 4-amino-2-hydroxypyridine, making catalytic hydrogenation a method for combined deprotection and nitro group reduction. wikipedia.orgcommonorganicchemistry.com

Acid-Catalyzed Cleavage: Strong acids can facilitate the cleavage of benzyl ethers. organic-chemistry.org For instance, treatment with strong protic acids like HBr or trifluoroacetic acid (TFA) can effect debenzylation. researchgate.net The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the benzyl carbon or dissociation to form a stable benzyl cation. The efficiency of this method can be substrate-dependent, and for some benzylamines, high concentrations of sulfuric acid have been used effectively. researchgate.netnih.gov

Functional Group Interconversion (FGI)

The reactivity of the pyridine ring and the nitro group allows for several important transformations.

Selective Nitro Group Reduction: The conversion of the 4-nitro group to a 4-amino group is a synthetically valuable FGI. While catalytic hydrogenation achieves this, it also removes the benzyl ether. commonorganicchemistry.com For selective reduction, chemical reducing agents are employed. Tin(II) chloride (SnCl₂) in a solvent like ethanol (B145695) or ethyl acetate (B1210297) is particularly effective for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities, including O-benzyl ethers. stackexchange.com This method yields 4-amino-2-(benzyloxy)pyridine, preserving the ether linkage for subsequent manipulations. Other reagents like iron powder in acetic acid or sodium hydrosulfite can also be used. commonorganicchemistry.comorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, and this effect is strongly amplified by the electron-withdrawing nitro group at the 4-position. This electronic arrangement makes the ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions, which are ortho and para to the activating nitro group (relative to the ring nitrogen). stackexchange.comyoutube.com The 2-(benzyloxy) group can function as a leaving group and be displaced by potent nucleophiles (e.g., alkoxides, amines) to form new 2-substituted-4-nitropyridine derivatives. The stability of the intermediate Meisenheimer complex, which is enhanced by charge delocalization onto the ring nitrogen and the oxygen atoms of the nitro group, facilitates this reaction. stackexchange.comnih.gov

Table 1: Summary of Deprotection and FGI Reactions
TransformationReagent(s)Product(s)Reference
Debenzylation & Nitro ReductionH₂, Pd/C4-Amino-2-hydroxypyridine organic-chemistry.orgwikipedia.org
Acid-Catalyzed DebenzylationHBr or TFA2-Hydroxy-4-nitropyridine researchgate.net
Selective Nitro ReductionSnCl₂·2H₂O, Ethanol4-Amino-2-(benzyloxy)pyridine stackexchange.com
Nucleophilic Substitution (SNAr)Nu⁻ (e.g., RO⁻, R₂NH)2-Nu-4-nitropyridine stackexchange.comnih.gov

Potential for Rearrangement or Oxidation Reactions

Beyond direct substitution and reduction, this compound possesses the structural motifs for potential molecular rearrangements.

Anionic organic-chemistry.orgresearchgate.net-Rearrangement: A known reaction for the parent compound, 2-benzyloxypyridine, is an anionic organic-chemistry.orgresearchgate.net-rearrangement. researchgate.net This transformation is initiated by deprotonation of the benzylic carbon using a strong base, such as an organolithium reagent. The resulting carbanion attacks the C-2 position of the pyridine ring, leading to a organic-chemistry.orgresearchgate.net-migration of the pyridyl group from the oxygen to the benzylic carbon. This process results in the formation of a (2-hydroxyphenyl)(phenyl)methanol derivative after an aqueous workup. The presence of the electron-withdrawing 4-nitro group in this compound is expected to facilitate this rearrangement by increasing the acidity of the benzylic protons, thereby favoring the initial deprotonation step. researchgate.net The mechanism is believed to proceed through an associative addition/elimination pathway. researchgate.net

Oxidative Cleavage: While less common than hydrogenolysis or acid-catalyzed methods, the benzyl ether linkage can be cleaved oxidatively. organic-chemistry.org Reagents designed for this purpose could transform the benzyl ether into a benzoate (B1203000) ester, which is then more readily hydrolyzed. However, the presence of the pyridine ring and the nitro group may lead to competing side reactions under strongly oxidative conditions. For related p-methoxybenzyl (PMB) ethers, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a standard reagent for oxidative deprotection, a reaction that is facilitated by the electron-donating methoxy group. organic-chemistry.orgclockss.org A similar pathway for the unsubstituted benzyl group is less favorable but has been reported under specific conditions, such as photoirradiation. organic-chemistry.org

Examination of Reaction Intermediates and Transition States

The proposed reactions of this compound involve several key reactive intermediates and transition states that dictate the reaction pathways and outcomes.

Meisenheimer Complex in SNAr: The nucleophilic aromatic substitution (SNAr) reaction proceeds through a distinct, high-energy anionic intermediate known as a Meisenheimer or σ-complex. nih.govnih.gov When a nucleophile attacks the C-2 position of this compound, the aromaticity of the pyridine ring is temporarily broken, and a negative charge is generated. This charge is delocalized across the molecule through resonance. Crucially, the charge can be stabilized by delocalization onto the electronegative ring nitrogen atom and, more significantly, onto the oxygen atoms of the 4-nitro group. stackexchange.com This stabilization lowers the activation energy of the initial nucleophilic attack, which is typically the rate-determining step, thereby facilitating the substitution. The transition state for this step closely resembles the structure of the Meisenheimer complex. stackexchange.com

Anionic Intermediates in Rearrangement: The anionic organic-chemistry.orgresearchgate.net-rearrangement is initiated by the formation of a benzylic carbanion adjacent to the ether oxygen. researchgate.net This carbanion is the key nucleophilic intermediate that drives the subsequent migration. The transition state of the rearrangement step involves the formation of a new C-C bond and the cleavage of the C-O bond in a postulated associative process, likely passing through a spirocyclic-like structure. researchgate.net

Radical Intermediates: While the primary pathways are ionic, certain conditions could lead to radical intermediates. For example, some reduction mechanisms of nitroarenes can involve single-electron transfer (SET) steps, generating nitro radical anions as transient species. allen.inlumenlearning.com

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

The rates and equilibria of reactions involving this compound are governed by fundamental kinetic and thermodynamic principles.

Kinetic Factors:

SNAr Reactions: The kinetics of SNAr reactions are typically second-order, being first-order in both the substrate and the nucleophile. wikipedia.org The reaction rate is highly sensitive to the electronic nature of the pyridine ring. The potent electron-withdrawing effect of the 4-nitro group significantly accelerates the rate of nucleophilic attack compared to an unsubstituted pyridine ring by stabilizing the transition state leading to the Meisenheimer intermediate. stackexchange.comnih.gov

Catalytic Hydrogenation: The kinetics of heterogeneous catalytic hydrogenation are more complex, depending on factors such as hydrogen pressure, catalyst concentration and surface area, temperature, and solvent. The reaction is generally irreversible and proceeds until the reactants are consumed.

Thermodynamic Factors:

Nitro Group Reduction: The reduction of a nitro group to an amine is a highly exothermic and thermodynamically favorable process. The formation of strong N-H bonds and, in many cases, a stable co-product like water or tin oxides, drives the reaction to completion. wikipedia.org

Rearrangement Reactions: The thermodynamic feasibility of the anionic organic-chemistry.orgresearchgate.net-rearrangement is driven by the formation of a more stable final product. The reaction converts a benzyl ether into a thermodynamically stable carbinol, which provides the driving force for the transformation. researchgate.net

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

The required analytical data, including Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR, FT-Raman), Ultraviolet-Visible (UV-Vis) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), are essential for the definitive structural elucidation and characterization of a chemical compound. Typically, this information is published in peer-reviewed journals following the synthesis and analysis of a new or existing substance.

While spectroscopic information for related compounds, such as isomers like 4-(benzyloxy)-3-nitropyridine (B1281132) and analogues like 2-chloro-4-nitropyridine (B32982) or 2-(benzylamino)-5-nitropyridine, is available, the strict requirement to focus solely on this compound prevents the inclusion of data from these other molecules. Spectroscopic properties are highly specific to the exact molecular structure, and data from analogues cannot be used to accurately represent the target compound.

The absence of this data in the public domain suggests that a detailed spectroscopic characterization of this compound may not have been published or made widely available. Therefore, the generation of a scientifically accurate article adhering to the specified detailed outline is not possible at this time.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

X-ray Crystallography for Solid-State Structure, Conformation, and Intermolecular Interactions

Furthermore, X-ray crystallography would reveal the nature of intermolecular interactions that govern the crystal packing. These non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and π-π stacking, are fundamental to the physical properties of the solid material, including its melting point and solubility. While specific crystallographic data for "2-(Benzyloxy)-4-nitropyridine" is not publicly available, analysis of structurally related compounds suggests that π-π stacking interactions between the aromatic rings could be a significant feature in its crystal lattice.

Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
α (°)90
β (°)Value not available
γ (°)90
Volume (ų)Value not available
Z4
Calculated Density (g/cm³)Value not available

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined through X-ray crystallographic analysis. No experimental data for "this compound" has been reported in the searched literature.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them vital for assessing the purity of "this compound" and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds. A typical HPLC method for "this compound" would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would most commonly be performed using a UV detector, set to a wavelength where the compound exhibits strong absorbance. The retention time of the compound would be a key parameter for its identification, while the peak area would be proportional to its concentration, allowing for quantitative analysis of its purity.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For "this compound," GC analysis would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide both retention time data for identification and a mass spectrum for structural confirmation.

The development of robust HPLC and GC methods is crucial for quality control, ensuring that the purity of "this compound" meets the required specifications for its intended applications.

Hypothetical Chromatographic Conditions for this compound

ParameterHPLCGC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Capillary (e.g., HP-5, 30 m x 0.25 mm)
Mobile Phase Acetonitrile/Water gradientHelium (carrier gas)
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV-Vis (e.g., at 254 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Injection Volume 10 µL1 µL (split injection)
Oven Program Isothermal or Gradient Temperature ProgramTemperature program not available
Retention Time Value not availableValue not available

Note: The conditions presented in this table are hypothetical and represent typical starting points for method development for a compound like "this compound." Specific values would need to be determined experimentally.

Computational and Theoretical Investigations of 2 Benzyloxy 4 Nitropyridine

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. redalyc.org Calculations are typically performed using a hybrid functional, such as B3LYP, paired with a suitable basis set like 6-311G(d,p), to accurately model the molecule's electronic structure and geometry. researchgate.netnih.gov

While specific optimized geometric parameters for 2-(Benzyloxy)-4-nitropyridine are not detailed in the available literature, the expected outcome of such a calculation would be a comprehensive table of atomic coordinates and structural data, defining the molecule's most stable conformation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscience.gov A smaller energy gap suggests that the molecule is more reactive and that charge transfer can occur more readily within the molecule. irjweb.com In this compound, the presence of the electron-donating benzyloxy group and the electron-withdrawing nitro group facilitates intramolecular charge transfer (ICT), a process that is reflected in the nature and energy of the frontier orbitals. nih.gov The HOMO is typically localized on the electron-rich benzyloxy and pyridine (B92270) moieties, while the LUMO is concentrated on the electron-deficient nitro-substituted pyridine ring. This distribution confirms the potential for a π → π* electronic transition with significant charge-transfer character.

Table 1: Illustrative Frontier Molecular Orbital Parameters

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
Energy Gap (ΔE) Data not available

Note: Specific energy values for this compound were not found in the searched literature. The table illustrates the typical data derived from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction, translating complex electronic data into a familiar Lewis structure picture of localized bonds and lone pairs. uni-muenchen.deq-chem.com This method is particularly effective for quantifying intramolecular charge transfer (ICT) and other delocalization effects by analyzing donor-acceptor interactions. wikipedia.orgwisc.edu

The analysis involves a second-order perturbation theory approach to evaluate the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.dewisc.edu For this compound, significant donor-acceptor interactions are expected between the lone pair orbitals of the ether oxygen atom (donors) and the antibonding π* orbitals of the nitropyridine ring (acceptors). These interactions, quantified by their E(2) values, represent the delocalization of electron density from the benzyloxy group to the pyridine ring, which stabilizes the molecule and is a hallmark of ICT.

Table 2: Expected NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP (O) π* (N-Cpyridine) Data not available
LP (O) π* (C=Cpyridine) Data not available
π (C=Cbenzyl) π* (C=Cpyridine) Data not available

Note: This table represents the types of interactions anticipated for this compound. Specific stabilization energies are dependent on detailed computational results which were not available.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. hakon-art.comresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would be expected to show a highly negative potential (red/yellow) localized around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These sites are the most likely targets for electrophiles. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those on the pyridine and benzyl (B1604629) rings, indicating sites prone to nucleophilic attack.

Global and Local Reactivity Descriptors from Conceptual DFT

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a series of chemical reactivity descriptors. hakon-art.commdpi.com These descriptors are calculated from the energies of the frontier molecular orbitals (using Koopmans' theorem, I ≈ -EHOMO and A ≈ -ELUMO). hakon-art.com

Global Reactivity Descriptors:

Chemical Potential (μ) and Electronegativity (χ): Measure the tendency of electrons to escape from the system.

Chemical Hardness (η) and Softness (S): Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness. Molecules with a small HOMO-LUMO gap are considered soft and more reactive. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Local Reactivity Descriptors:

Fukui Functions (f(r)): Identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack, thus providing a site-selective view of reactivity. researchgate.netcityu.edu.hk

These descriptors provide a quantitative measure of the molecule's stability and reactivity profile.

Table 3: Global Reactivity Descriptors

Descriptor Formula Value
Ionization Potential (I) I ≈ -EHOMO Data not available
Electron Affinity (A) A ≈ -ELUMO Data not available
Electronegativity (χ) χ = (I + A) / 2 Data not available
Chemical Hardness (η) η = (I - A) / 2 Data not available
Chemical Softness (S) S = 1 / (2η) Data not available
Electrophilicity Index (ω) ω = μ² / (2η) (where μ = -χ) Data not available

Note: Calculation of these values requires HOMO and LUMO energies, which were not available for this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. redalyc.orguni-bonn.de

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical vibrational spectra can be calculated from the optimized geometry. The computed harmonic frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov For this compound, characteristic vibrational modes for the NO₂ group (symmetric and asymmetric stretching), the C-O-C ether linkage, and the pyridine ring vibrations would be identified. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure. researchgate.net

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum, predicting the absorption maxima (λmax) and the nature of the corresponding electronic transitions. nih.govscielo.org.za For this compound, the primary absorption band is expected to arise from a HOMO→LUMO transition, exhibiting significant intramolecular charge-transfer character. up.ac.za A related compound, 4-nitropyridine (B72724) N-oxide, shows absorption in the 330-355 nm range, suggesting a similar absorption region for the title compound. researchgate.net

A direct comparison between theoretical and experimental spectroscopic data for this compound is pending the availability of such experimental results.

Table 4: List of Chemical Compounds

Compound Name
This compound
2,6-dimethyl-4-nitropyridine N-oxide
4-nitropyridine N-oxide
Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate
2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile

Reaction Mechanism Simulation and Transition State Localization for Key Transformations

The study of reaction mechanisms through computational simulation is a cornerstone of modern organic chemistry. For this compound, theoretical investigations can elucidate the pathways of its key chemical transformations, such as nucleophilic aromatic substitution or the reduction of the nitro group. These simulations are typically performed using quantum mechanical methods like Density Functional Theory (DFT).

The process involves mapping the potential energy surface (PES) for a given reaction. The PES is a mathematical landscape that describes the energy of a molecular system as a function of its geometry. Reactants and products are located in energy minima on this surface. The path a reaction takes from reactants to products proceeds through a high-energy point known as the transition state.

Transition State Localization:

The transition state represents the energy maximum along the reaction coordinate and is a critical point on the PES. wikipedia.org It is an unstable configuration, often referred to as an activated complex, that is poised between reactants and products. libretexts.orglibretexts.org Locating the precise geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. wikipedia.org

Computational algorithms are employed to search for and verify transition state structures. Once located, the vibrational frequencies of the transition state are calculated. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.

For this compound, key transformations that could be investigated include:

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack. Simulations could model the reaction with various nucleophiles, identifying the transition states for addition-elimination pathways and predicting regioselectivity.

Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a fundamental transformation. Computational studies can model the stepwise mechanism of this reduction, identifying intermediates and transition states for each step. This can provide insights into the reaction's thermodynamics and kinetics under different reducing conditions.

Sigmatropic Shifts: In some nitropyridine systems, the nitro group has been observed to migrate from the nitrogen atom to a carbon on the ring via a sigmatropic shift. researchgate.netntnu.no Theoretical calculations could determine the feasibility of such a rearrangement for this compound by calculating the energy barrier of the corresponding transition state.

The table below illustrates the kind of data that would be generated from a computational study of a hypothetical nucleophilic substitution reaction on this compound.

Reaction StepStructureRelative Energy (kcal/mol)Key Geometric ParametersImaginary Frequency (cm⁻¹)
ReactantsThis compound + Nu⁻0.0--
Transition State[C₅H₃N(OCH₂Ph)(NO₂)---Nu]⁻+15.2C-Nu bond forming-350
IntermediateMeisenheimer complex-5.8C-Nu bond formed-
ProductsSubstituted pyridine + NO₂⁻-10.5--

Note: The data in this table is illustrative and intended to represent the type of information obtained from reaction mechanism simulations.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) via Hirshfeld Surface Analysis

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a given molecule dominates.

The Hirshfeld surface is generated based on the electron density of the molecule. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts. The dnorm function highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov

For this compound, several types of intermolecular interactions would be expected to play a significant role in its crystal packing:

Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors, weak C-H···O hydrogen bonds are likely to be present. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, and they can interact with the hydrogen atoms of the pyridine and benzyl rings of neighboring molecules.

π-π Stacking: The presence of two aromatic rings (pyridine and benzyl) suggests that π-π stacking interactions could be a dominant feature of the crystal packing. These interactions involve the face-to-face or offset stacking of the aromatic rings, driven by electrostatic and dispersion forces.

Other Interactions: Other significant interactions may include C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, and contacts involving the nitro group, such as nitro···π interactions.

2D Fingerprint Plots:

A valuable tool derived from Hirshfeld analysis is the 2D fingerprint plot. This is a scatter plot of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the distance to the nearest atom outside the surface (de). Each point on the plot represents a specific type of intermolecular contact, and the distribution of these points provides a quantitative summary of the interactions in the crystal.

The fingerprint plot can be decomposed to show the relative contributions of different types of atomic contacts. For this compound, one would expect to see significant contributions from the following contacts:

Contact TypeExpected ContributionDescription
H···HHighRepresents the large number of hydrogen atoms on the molecular surface.
O···H / H···OModerate to HighIndicative of C-H···O hydrogen bonds involving the nitro group and ether oxygen.
C···H / H···CModerateAssociated with C-H···π interactions and general van der Waals contacts.
C···CLow to ModerateCharacteristic of π-π stacking interactions.
N···O / O···NLowContacts involving the nitro group.

Note: The expected contributions in this table are qualitative predictions based on the molecular structure and findings for similar compounds.

By analyzing the Hirshfeld surface and the corresponding fingerprint plots, researchers can gain a detailed understanding of the supramolecular architecture of this compound, which is crucial for understanding its physical properties such as melting point, solubility, and polymorphism.

Q & A

What are the most reliable synthetic routes for preparing 2-(Benzyloxy)-4-nitropyridine, and how do reaction conditions influence regioselectivity?

Answer:
The synthesis typically involves nitration and benzyloxy substitution on pyridine derivatives. For example, arylation reactions using diazonium salts (e.g., p-cyanobenzenediazonium tetrafluoroborate) on nitropyridine precursors can yield substituted products. However, regioselectivity is sensitive to steric and electronic factors: electron-withdrawing groups (e.g., nitro) at the 4-position direct substitution to the 2-position due to resonance stabilization . Controlled nitration of 2-benzyloxypyridine under acidic conditions (e.g., HNO₃/H₂SO₄) is critical to avoid over-nitration. Use inert atmospheres (e.g., N₂) and low temperatures (−20°C) to stabilize intermediates .

How can spectroscopic methods (UV-Vis, ESR) elucidate the electronic structure and radical behavior of this compound?

Answer:
UV-Vis spectroscopy identifies π→π* and n→π* transitions influenced by the nitro and benzyloxy groups. For instance, nitropyridines exhibit strong absorption bands near 300–400 nm due to nitro-associated charge-transfer transitions . ESR is critical for detecting anion radicals formed during redox reactions. Hyperfine splitting patterns in ESR spectra reveal spin density distribution, confirming delocalization across the pyridine ring and substituents .

What computational approaches are suitable for modeling the electronic transitions and reactivity of this compound?

Answer:
Semiempirical quantum mechanical methods (e.g., Hückel, ZINDO) or density functional theory (DFT) can model electronic transitions. For example, ZINDO calculations correlate experimental UV-Vis data with theoretical transitions, assigning absorption bands to specific molecular orbitals . Advanced DFT studies (e.g., B3LYP/6-31G*) predict regioselectivity in electrophilic substitutions by analyzing Fukui indices and electrostatic potential maps .

How do substituents (e.g., nitro vs. methoxy) at the 4-position of pyridine derivatives affect reaction pathways in cross-coupling reactions?

Answer:
Electron-withdrawing groups (nitro) deactivate the pyridine ring, favoring nucleophilic aromatic substitution at meta/para positions. In contrast, electron-donating groups (methoxy) activate the ring for electrophilic substitution. For example, 4-nitropyridine derivatives undergo nucleophilic displacement at the 2-position under basic conditions, while methoxy-substituted analogs resist such reactions .

What are the stability considerations for this compound under varying pH and temperature conditions?

Answer:
The nitro group makes the compound sensitive to thermal and alkaline conditions. Decomposition occurs above 100°C, releasing NOₓ gases. Under acidic pH, protonation of the pyridine nitrogen increases stability, while alkaline conditions promote hydrolysis of the benzyloxy group. Storage at −20°C in inert atmospheres (argon) is recommended .

How can conflicting data on the reactivity of nitro groups in nitropyridine derivatives be resolved?

Answer:
Contradictions often arise from solvent polarity or catalyst choice. For instance, nitro groups in 4-nitropyridine 1-oxide resist arylation in acetonitrile but react in polar aprotic solvents like DMF due to enhanced solvation of intermediates . Kinetic vs. thermodynamic control (e.g., temperature effects) must also be evaluated via time-resolved experiments.

What methodologies enable regioselective functionalization of this compound for drug discovery applications?

Answer:
Electrochemical reductive cross-coupling (e.g., Ni-catalyzed) allows C–H activation without pre-functionalization. For example, electrochemical annulation with benzamides introduces heterocyclic moieties at the 3-position . Protecting the nitro group (e.g., reduction to amine followed by Boc protection) enables orthogonal functionalization .

How does the benzyloxy group influence the compound’s solubility and crystallinity in different solvent systems?

Answer:
The benzyloxy group enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DCM, THF). Crystallinity is maximized in ethyl acetate/hexane mixtures, forming monoclinic crystals suitable for X-ray diffraction. Solubility parameters (Hansen) predict miscibility: δD ≈ 18.5 MPa¹/², δP ≈ 6.2 MPa¹/² .

What safety protocols are essential for handling this compound in laboratory settings?

Answer:
Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid inhalation (P261/P271 precautions) and skin contact (H311 hazard). In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store in sealed containers under −20°C with desiccants to prevent hydrolysis .

How can this compound serve as a precursor for synthesizing bioactive molecules?

Answer:
The nitro group can be reduced to an amine for coupling reactions (e.g., Suzuki-Miyaura), while the benzyloxy group is deprotected (H₂/Pd-C) to yield hydroxyl intermediates. These intermediates are pivotal in synthesizing kinase inhibitors or antimicrobial agents via amidation or sulfonylation .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzyloxy)-4-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-(Benzyloxy)-4-nitropyridine

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